Flt3-IN-11: An In-Depth Technical Guide on the Core Mechanism of Action
Flt3-IN-11: An In-Depth Technical Guide on the Core Mechanism of Action
Disclaimer: Extensive searches for a specific Fms-like tyrosine kinase 3 (FLT3) inhibitor designated "Flt3-IN-11" did not yield any publicly available information. It is possible that this is an internal compound name not yet disclosed in scientific literature. This guide will therefore focus on the well-documented, novel FLT3 inhibitor CHMFL-FLT3-362 as a representative example to fulfill the user's request for a detailed technical analysis of a specific FLT3 inhibitor. The principles and methodologies described are broadly applicable to the preclinical investigation of similar targeted therapies.
Executive Summary
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are common drivers in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell growth and are associated with a poor prognosis.[1][3]
CHMFL-FLT3-362 is a third-generation FLT3 kinase inhibitor designed for high potency and selectivity, aiming to overcome the limitations of earlier inhibitors, such as off-target effects on kinases like cKIT.[4] This document provides a comprehensive overview of the mechanism of action of CHMFL-FLT3-362, detailing its effects on cellular signaling, its quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Mechanism of Action
CHMFL-FLT3-362 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. Like many kinase inhibitors, it is designed to compete with ATP for binding to the catalytic site of the enzyme. By occupying this site, it prevents the autophosphorylation of the FLT3 receptor, a critical step in the activation of downstream signaling pathways that drive leukemic cell proliferation and survival.
Targeting the FLT3 Signaling Pathway
Mutated FLT3 constitutively activates several downstream signaling cascades, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways.[2][5] CHMFL-FLT3-362 blocks the initial autophosphorylation of the FLT3 receptor, thereby preventing the recruitment and activation of these downstream effectors. This leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in FLT3-mutated AML cells.[6][7]
Quantitative Data
The potency and selectivity of CHMFL-FLT3-362 have been determined through various in vitro assays.
Biochemical Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CHMFL-FLT3-362 against FLT3 and other key kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. FLT3 |
| FLT3 | 40 | - |
| BTK | 421 | >10-fold |
| c-KIT | 559 | >170-fold |
Data sourced from MedChemExpress and Tocris Bioscience.[6][7]
Cellular Activity
The anti-proliferative effects of CHMFL-FLT3-362 were evaluated in AML cell lines harboring FLT3-ITD mutations.
| Cell Line | FLT3 Mutation Status | GI50 (nM) |
| MV4-11 | FLT3-ITD | Specific value not publicly available |
| MOLM-13 | FLT3-ITD | Specific value not publicly available |
Note: While the source documents confirm potent anti-proliferative activity, the exact GI50 values are not specified in the provided search results.
Experimental Protocols
The characterization of a novel FLT3 inhibitor like CHMFL-FLT3-362 involves a series of standardized preclinical experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified FLT3 enzyme.
Methodology:
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Recombinant human FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
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CHMFL-FLT3-362 is added at various concentrations.
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The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
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The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated product with a specific antibody (e.g., ELISA).
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IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cells that are dependent on FLT3 signaling.
Methodology:
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AML cell lines with known FLT3 mutations (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
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Cells are treated with a range of concentrations of CHMFL-FLT3-362 for a specified duration (e.g., 72 hours).
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Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which quantifies the number of viable cells.
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The half-maximal growth inhibition (GI50) is determined by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that the inhibitor blocks the FLT3 signaling pathway within the cell.
Methodology:
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FLT3-mutated AML cells are treated with CHMFL-FLT3-362 at various concentrations for a short period (e.g., 2-4 hours).
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Cells are lysed, and protein concentrations are determined.
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Proteins are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies specific for phosphorylated forms of FLT3, STAT5, AKT, and ERK, as well as antibodies for the total protein levels of these signaling molecules as loading controls.
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Antibody binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent signal.
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A decrease in the phosphorylated forms of the signaling proteins with increasing inhibitor concentration indicates effective pathway inhibition.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
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Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a human AML cell line harboring a FLT3 mutation (e.g., MV4-11).
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Once tumors are established (for subcutaneous models) or leukemia is disseminated (for intravenous models), the mice are randomized into treatment and control groups.
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CHMFL-FLT3-362 is administered orally or via another appropriate route at one or more dose levels, typically on a daily schedule.
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Tumor volume is measured regularly (for subcutaneous models), or disease progression is monitored through methods like bioluminescent imaging or analysis of peripheral blood.
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At the end of the study, tumors are excised and weighed, and survival data is collected.
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The efficacy of the compound is assessed by comparing tumor growth inhibition or survival rates in the treated groups versus the vehicle control group.
Conclusion
CHMFL-FLT3-362 is a potent and selective inhibitor of mutant FLT3 kinase. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of downstream pro-survival signaling pathways and subsequent induction of apoptosis in AML cells. Preclinical data demonstrates its high selectivity over other kinases like c-KIT, suggesting a potentially favorable safety profile.[4][6][7] The comprehensive evaluation through in vitro and in vivo studies provides a strong rationale for its further development as a targeted therapy for FLT3-mutated AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Inhibitor Effective to Treat Blood Cancer----Chinese Academy of Sciences [english.cas.cn]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHMFL-FLT3-122 | CAS 1839150-56-9 | CHMFL-FLT3-122 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
